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Compound of Interest

Compound Name: Diallylmethylamine

Cat. No.: B1582482

Diallylmethylamine: A Versatile Intermediate in
Organic Synthesis

Introduction

Diallylmethylamine, a tertiary amine with the formula (CH2=CHCH2)2NCHs, serves as a
valuable and versatile chemical intermediate in the landscape of organic synthesis. Its unique
structure, featuring two allyl groups and a methyl group attached to a central nitrogen atom,
provides multiple reactive sites for a variety of chemical transformations. This allows for its
application in the synthesis of a diverse range of molecules, from quaternary ammonium salts
with applications in materials science to key precursors for pharmaceutical compounds. This
document provides detailed application notes and experimental protocols for researchers,
scientists, and drug development professionals, highlighting the utility of diallylmethylamine in
several key areas of organic synthesis.

Synthesis of Quaternary Ammonium Salts

Diallylmethylamine is a common precursor for the synthesis of quaternary ammonium salts.
These salts have a wide array of applications, including as monomers for polymerization,
phase transfer catalysts, and components of ionic liquids. The quaternization reaction involves
the alkylation of the tertiary amine nitrogen with an alkyl halide.

Application Note:
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The synthesis of diallyldimethylammonium chloride, a widely used monomer for the production
of poly(diallyldimethylammonium chloride) (polyDADMAC), exemplifies this application.
PolyDADMAC is a high-charge-density cationic polymer used extensively in water treatment as
a flocculant and coagulant. The two allyl groups on the diallylmethylamine precursor can also
be utilized in subsequent polymerization or ring-closing metathesis reactions.

Experimental Protocol: Synthesis of
Diallyldimethylammonium Chloride[1][2][3][4]

Materials:

Diallylmethylamine

Methyl chloride (or other suitable alkylating agent like methyl iodide)

Solvent (e.g., acetone, ethanol, or water)[1]

Reaction vessel equipped with a stirrer, thermometer, condenser, and addition funnel
Procedure:

 In areaction vessel, dissolve diallylmethylamine in the chosen solvent.

¢ Cool the solution to the desired temperature (e.g., 0-10 °C).

o Slowly add the alkylating agent (e.g., methyl chloride) to the stirred solution while
maintaining the temperature. The molar ratio of diallylmethylamine to alkylating agent is
typically 1:1 to 1:1.2.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
continue stirring for several hours until the reaction is complete (monitoring by TLC or GC is
recommended).

« If the product precipitates, it can be isolated by filtration. Otherwise, the solvent is removed
under reduced pressure.
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e The crude product can be purified by recrystallization from a suitable solvent system (e.g.,
ethanol/ether).

Quantitative Data:

Alkylating Temperatur  Reaction .
Solvent . Yield (%) Reference
Agent e (°C) Time (h)
Methyl »
i Water 0-44 Not Specified  97.65 [2]
Chloride
Allyl Chloride ~ Water 3-44 Not Specified  97.7 [3]

Diagram: Quaternization of Diallylmethylamine

Diallylmethylamine Alkyl Halide (RX) Solvent

Quaternization

Diallylalkylmethylammonium Halide

Click to download full resolution via product page

Caption: General workflow for the quaternization of diallylmethylamine.

Intermediate in the Synthesis of Antifungal Agents

Diallylmethylamine and its derivatives are structurally related to allylamine-based antifungal
drugs such as naftifine and butenafine. While direct protocols starting from diallylmethylamine
are not always the primary synthetic route, its structural motif is a key component of
intermediates used in their synthesis.
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Application Note:

The synthesis of naftifine involves the coupling of N-methyl-1-naphthalenemethylamine with an
allyl-like fragment.[4][5][6][7][8] Diallylmethylamine can be a precursor to related structures or
used in the development of novel analogues. The allylic functionality is crucial for the antifungal
activity of these drugs, which inhibit the enzyme squalene epoxidase in fungi.

Experimental Protocol: Synthesis of N-methyl-1-
naphthalenemethylamine (Naftifine Intermediate)[5][8]

Materials:

1-Chloromethylnaphthalene

Methylamine solution

Solvent (e.g., propionitrile, toluene)

Base (e.g., sodium hydroxide)
Procedure:

 In areaction vessel, combine 1-chloromethylnaphthalene with an excess of methylamine
solution in a suitable solvent.

e The reaction can be carried out at temperatures ranging from 13-45°C for several hours.[4]
o After the reaction is complete, the mixture is worked up by washing with water and brine.

e The organic layer is dried over a drying agent (e.g., anhydrous magnesium sulfate) and the
solvent is removed under reduced pressure.

e The crude N-methyl-1-naphthalenemethylamine is then purified by distillation or
recrystallization.

Quantitative Data for a Related Natftifine Synthesis Step:
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Catalyst/Ba Temperatur .
Reactants Solvent °C) Yield (%) Reference
se e(°

N-methyl-1-

naphthylmeth

ylamine, NaOH Toluene Reflux 55 [7]
Cinnamyl

chloride

N-methyl-1-

naphthylmeth

ylamine K2COs, PEG-
hydrochloride 600

, Cinnamyl

Ether Reflux Not specified [5]

chloride

Diagram: Synthetic Approach to Naftifine

Intermediate Synthesis

1-Chloromethylnaphthalene
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N-methyl-1-naphthalenemethylamine
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Caption: Key steps in a synthetic route towards the antifungal agent naftifine.

Ring-Closing Metathesis (RCM)

The two allyl groups of diallylmethylamine make it a suitable substrate for ring-closing
metathesis (RCM), a powerful reaction in organic synthesis for the formation of cyclic
compounds.[9][10] RCM of diallylmethylamine derivatives, typically after N-protection (e.g.,
with a Boc group), leads to the formation of five-membered nitrogen-containing heterocycles,
specifically 2,5-dihydro-1H-pyrrole derivatives.

Application Note:

The resulting dihydropyrroles are valuable building blocks for the synthesis of various alkaloids,
pharmaceuticals, and other complex nitrogen-containing molecules. The reaction is typically
catalyzed by ruthenium-based catalysts, such as Grubbs' catalysts.[11]

Experimental Protocol: Ring-Closing Metathesis of N-
Boc-diallylamine[13]

Materials:

» N-Boc-diallylamine (prepared from diallylamine, can be adapted for diallylmethylamine)
e Grubbs' catalyst (e.g., 1st or 2nd generation)

e Anhydrous and degassed solvent (e.g., dichloromethane)

 Inert atmosphere (e.g., argon or nitrogen)

Procedure:

 In a flame-dried flask under an inert atmosphere, dissolve N-Boc-diallylamine in the
anhydrous and degassed solvent.

¢ Add the Grubbs' catalyst (typically 0.5-5 mol%) to the solution.

e The reaction mixture is stirred at room temperature or heated to reflux for a period ranging
from a few hours to overnight, depending on the catalyst and substrate.
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e The progress of the reaction is monitored by TLC or GC.

e Upon completion, the reaction is quenched, and the solvent is removed under reduced
pressure.

e The crude product is purified by flash column chromatography on silica gel to afford the N-
Boc-3-pyrroline.

Quantitative Data:

Catalyst Temperat . . Referenc
Substrate Solvent Time (h) Yield (%)
(mol%) ure
N-Boc-
) ) Grubbs' |
diallylamin 05) CH2Cl2 Reflux 2.5 90-94 [12]
e

Diagram: RCM of a Diallylmethylamine Derivative
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Caption: General workflow for the ring-closing metathesis of a diallylmethylamine derivative.

Mannich-Type Reactions
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Diallylmethylamine, as a secondary amine, can participate in Mannich-type reactions.[13][14]
This three-component condensation reaction involves an aldehyde (often formaldehyde), a
primary or secondary amine, and a compound with an acidic proton (e.g., a ketone, ester, or
alkyne). The product is a -amino-carbonyl compound, known as a Mannich base.

Application Note:

Mannich bases are important intermediates in the synthesis of a wide variety of
pharmaceuticals and natural products.[15] The use of diallylmethylamine in this reaction
would introduce the diallylmethylamino group into the target molecule, providing handles for
further synthetic transformations via the allyl groups.

Experimental Protocol: General Procedure for Mannich
Reaction[14][16]

Materials:

o Diallylmethylamine

Formaldehyde (or another non-enolizable aldehyde)

Active hydrogen compound (e.g., acetophenone)

Solvent (e.g., ethanol)

Acid catalyst (e.g., HCI)

Procedure:

In a reaction flask, combine the active hydrogen compound, diallylmethylamine, and
formaldehyde in a suitable solvent.

An acid catalyst is often added to facilitate the reaction.

The mixture is stirred at room temperature or heated to reflux for several hours.

The reaction progress is monitored by TLC.
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e Upon completion, the reaction mixture is worked up by neutralization and extraction with an
organic solvent.

e The organic layer is dried and concentrated, and the crude product is purified by
chromatography or crystallization.

Diagram: Mannich Reaction with Diallylmethylamine

Active Hydrogen

Diallylmethylamine Formaldehyde Compound

Mannich

Reaction

Mannich Base

Click to download full resolution via product page

Caption: The three components of a Mannich reaction involving diallylmethylamine.

Conclusion

Diallylmethylamine is a readily available and highly useful chemical intermediate with a broad
range of applications in organic synthesis. Its ability to undergo quaternization, participate in
the construction of pharmaceutical precursors, and engage in powerful carbon-carbon and
carbon-heteroatom bond-forming reactions like ring-closing metathesis and the Mannich
reaction makes it a valuable tool for chemists in academia and industry. The protocols and data
presented here provide a foundation for the further exploration and utilization of this versatile
building block in the development of novel molecules and synthetic methodologies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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